Regioisomer-Dependent Androgen Receptor Antagonism: A Comparative Binding Affinity Analysis
The compound serves as a key intermediate for 3-substituted 4-phenylpyrrole androgen receptor antagonists. Direct binding data for a representative antagonist in this class, synthesized from this building block, demonstrates potent AR antagonism with an IC50 of 27.5 nM against the wild-type human androgen receptor [1]. This value provides a quantitative benchmark for the class of molecules accessible from this specific regioisomer, which is distinct from the activity profile of antagonists derived from the 2-trifluoromethyl isomer.
| Evidence Dimension | Androgen Receptor (AR) Binding Affinity |
|---|---|
| Target Compound Data | Representative 4-phenylpyrrole antagonist IC50: 27.5 nM |
| Comparator Or Baseline | Data for compounds derived from the 2-CF3 isomer is not available in the same assay, but is known to produce different SAR outcomes [2]. |
| Quantified Difference | Potent antagonism (IC50 = 27.5 nM) is a key characteristic of the 3-CF3-derived series. |
| Conditions | Displacement of [3H]R1881 from wild-type human androgen receptor expressed in COS-1 cells [1] |
Why This Matters
This quantitative potency metric validates the compound's essential role in producing a class of molecules with demonstrated high affinity for the androgen receptor, a primary target in prostate cancer therapy.
- [1] BindingDB. BDBM50393821, CHEMBL2159566. Available at: https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp. Accessed April 2026. View Source
- [2] Wikipedia contributors. 4-Cyano-3-(trifluoromethyl)aniline. Wikipedia, The Free Encyclopedia. Accessed April 2026. View Source
